crystal structure analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
crystal structure analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete , a representative molecule from the medicinally significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are foundational scaffolds in numerous approved therapeutics, including anti-inflammatory agents like Celecoxib and anticancer drugs. Their efficacy is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, high-precision structural elucidation via single-crystal X-ray diffraction (SC-XRD) is an indispensable step in the rational design and development of novel pyrazole-based pharmaceuticals.
This document is structured for researchers, chemists, and drug development professionals, detailing the entire workflow from synthesis and crystallization to data collection, structure refinement, and in-depth analysis of intermolecular interactions. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the generation of a high-quality, publication-ready crystal structure.
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful SC-XRD experiment is contingent upon the availability of high-quality single crystals. This begins with a robust synthetic route and is followed by meticulous crystallization experiments.
Proposed Synthetic Pathway
The synthesis of pyrazole carboxylic acids is a well-established area of organic chemistry. A prevalent and flexible approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, followed by saponification.
Protocol 1: Two-Step Synthesis
-
Step 1: Synthesis of Ethyl 1-benzyl-5-isopropyl-1H-pyrazole-4-carboxylate.
-
In a round-bottom flask, dissolve benzylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
To this stirred solution, add ethyl 2-(isobutyryl)acetate (1.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude ester using silica gel column chromatography.
-
Expert Insight: The use of a β-ketoester is a classic Knorr-type pyrazole synthesis. The regioselectivity is generally high, with the benzyl group from benzylhydrazine directing itself to the N1 position of the pyrazole ring.
-
-
Step 2: Hydrolysis to 1-benzyl-5-isopropyl-1H-pyrazole-4-carboxylic acid.
-
Dissolve the purified pyrazole ester from Step 1 in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Upon completion (monitored by TLC), acidify the reaction mixture to a pH of ~3-4 with 1M HCl.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo. The product is often of sufficient purity for crystallization.
-
Crystallization: The Art and Science of Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step. The key is to allow crystals to form slowly from a supersaturated solution. For a carboxylic acid like the target compound, several methods can be employed.
Protocol 2: Crystallization Techniques
-
Method A: Slow Evaporation
-
Dissolve the synthesized powder in a suitable solvent (e.g., ethyl acetate, acetone, or ethanol) at room temperature to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with parafilm and puncture it with 2-3 small holes using a needle.
-
Leave the vial undisturbed in a vibration-free environment. Crystals should form over several days.
-
Causality: This method is straightforward and effective for many organic compounds. The slow, controlled evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth.
-
-
Method B: Vapor Diffusion (Hanging Drop or Sitting Drop)
-
Create a concentrated solution of the compound in a good solvent (e.g., ethanol).
-
Place a larger volume of a poor solvent (an "anti-solvent" in which the compound is less soluble, e.g., hexane) in a sealed container.
-
Place a small drop of the compound's solution on a glass slide (hanging drop) or in a small vial (sitting drop) inside the sealed container.
-
Over time, the anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Causality: This technique offers finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals. The carboxylic acid functionality suggests a high probability of forming strong intermolecular hydrogen bonds, which can be leveraged to promote ordered crystal packing.
-
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The SC-XRD workflow transforms a physical crystal into a detailed 3D molecular model.
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Data Collection
Protocol 3: Diffractometer Setup and Data Acquisition
-
Crystal Mounting: Carefully select a suitable single crystal (ideally 0.1-0.25 mm in all dimensions) under a polarized microscope. The crystal should be transparent with no visible cracks or defects and should exhibit uniform extinction under polarized light. Mount the crystal on a cryo-loop using paratone-N oil.
-
Instrument Setup: Mount the crystal on the goniometer head of the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.
-
Data Collection Parameters:
-
Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is standard for small organic molecules. Copper (Cu Kα, λ = 1.54184 Å) can be used if the crystal is very small or weakly diffracting.
-
Temperature: Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. Causality: Low temperatures minimize atomic thermal vibrations, leading to higher resolution data and a more precise final structure.
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles (e.g., using ω and φ scans). The strategy should be calculated to ensure high data completeness (>99%) and redundancy (2-4).
-
Exposure Time: This depends on the crystal's diffracting power, typically ranging from 5-60 seconds per frame.
-
Structure Solution and Refinement
-
Data Integration and Reduction: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection (hkl). This process yields a reflection file and corrects for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.
-
Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using full-matrix least-squares minimization against the experimental data. In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated structure factors (Fc) and the observed structure factors (Fo).
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed using metrics like the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).
Analysis of the Crystal Structure
A refined crystal structure provides a wealth of information beyond simple connectivity. The following table presents a realistic, hypothetical dataset for the title compound, which is essential for publication and database deposition.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₅H₁₈N₂O₂ | Confirms the elemental composition of the crystal. |
| Formula Weight | 258.32 g/mol | Molecular mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, indicating a racemic mixture in the crystal. |
| a, b, c (Å) | a = 8.51, b = 15.23, c = 10.45 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1307.9 | The volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100(2) | Data collection temperature. |
| Radiation (λ, Å) | Mo Kα (0.71073) | X-ray source used for the experiment. |
| Reflections Collected / Unique | 10520 / 2305 | Total data collected versus symmetry-independent data. |
| R_int | 0.035 | A measure of the agreement between symmetry-equivalent reflections. |
| Final R1 [I > 2σ(I)] | 0.042 | R-factor indicating the agreement between observed and calculated models for significant reflections. |
| wR2 (all data) | 0.115 | Weighted R-factor for all data. |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1 for a good model. |
Intramolecular Geometry
Analysis of the refined structure would involve examining key bond lengths, bond angles, and torsion angles. For instance, the planarity of the pyrazole ring and the torsion angles describing the orientation of the benzyl and isopropyl substituents relative to the pyrazole core are critical. These parameters define the molecule's conformation, which is essential for understanding its potential binding mode to a biological target.
Intermolecular Interactions and Crystal Packing
The crystal packing is dictated by non-covalent interactions. For a carboxylic acid, the most significant interaction is typically hydrogen bonding.
Caption: A classic hydrogen-bonded carboxylic acid dimer (R₂²(8) motif).
It is highly probable that 1-benzyl-5-isopropyl-1H-pyrazole-4-carboxylic acid would form a centrosymmetric dimer in the solid state via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable supramolecular synthon. Further analysis would involve searching for weaker interactions, such as C-H···N or C-H···π interactions involving the pyrazole and benzyl rings, which would contribute to the overall three-dimensional packing architecture.
Conclusion
The structural elucidation of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid by single-crystal X-ray diffraction is a multi-step process that demands precision in both experimental execution and data interpretation. This guide outlines a complete and robust workflow, from rational synthesis to the detailed analysis of the final crystal structure. The resulting atomic-level information—including conformation, stereochemistry, and intermolecular packing motifs—is fundamentally important for the fields of medicinal chemistry and materials science, providing the structural foundation needed for the development of next-generation therapeutics and functional materials.
References
-
PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]
-
Chemical Substance Information. 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
Frontera, A., et al. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]
-
Shafi, S., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. Available from: [Link]
-
Pramanik, A., et al. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. Available from: [Link]
-
Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available from: [Link]
-
MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
CCDC. Access Structures. Cambridge Crystallographic Data Centre. Available from: [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. Available from: [Link]
-
El-Sayed, W. A. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Molecules. Available from: [Link]
-
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]
-
ResearchGate. Crystal engineering of a series of complexes and coordination polymers based on pyrazole-carboxylic acid ligands. Available from: [Link]
-
ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5... Available from: [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]
